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Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

Cat. No.: B1237735

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (E)-2-propylpent-2-enoic acid, a key unsaturated carboxylic acid. The information
presented herein is intended to support researchers and professionals in drug development
and related fields in the identification and characterization of this compound. The data is
compiled based on established spectroscopic principles and comparison with structurally
similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for (E)-2-propylpent-2-enoic acid.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~12.0 Singlet, broad 1H -COOH
~6.8 Triplet 1H =CH-
~2.2 Quartet 2H -CHz2-CH=
~2.1 Triplet 2H =C-CH2-
~1.1 Sextet 2H -CH2-CHs
~0.9 Triplet 3H =C-CHz2-CH2-CHs
~0.9 Triplet 3H -CH2-CHs

. i 13 1
Chemical Shift (6) ppm Assignment
~170 C=0
~145 =C-COOH
~135 —CH-
~35 =C-CHa-
~30 -CH2-CH=
~22 -CH2-CHs
~14 =C-CH2-CH2-CHs
~13 -CH2-CHs

Table 3: Predicted IR Spectroscopic Data
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Frequency (cm™?) Intensity Assignment

O-H stretch (carboxylic acid

3300-2500 Broad, Strong _
dimen)[1][2][3][4]
~2960 Medium C-H stretch (sp?)
C=0 stretch (conjugated
~1710 Strong carboxylic acid dimer)[1][2][3]
[4]
~1645 Medium C=C stretch
~1420 Medium O-H bend
~1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

142 [M]* (Molecular lon)
125 [M-OH]*

97 [M-COOH]*

69 [M-C4HeO2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of (E)-2-propylpent-2-enoic acid in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs). The use of a deuterated solvent is crucial to
avoid large solvent signals in the *H NMR spectrum.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.

o The carboxyl proton of a carboxylic acid typically appears as a broad singlet between 10-
13 ppm.[1][2]

o Protons on carbons adjacent to a carboxylic acid absorb in the 2-3 ppm region.[3][5]
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o The carboxyl carbon is expected to appear in the range of 165-185 ppm.[2][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a solid sample, the thin solid film method is commonly used.[6]
Dissolve a small amount of the solid in a volatile solvent like methylene chloride, drop the
solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[6] For a
liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two
salt plates.[7]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
o Data Acquisition:
o Obtain the spectrum over the range of 4000-400 cm™1,

o Characteristic absorptions for carboxylic acids include a very broad O-H stretch from
2500-3300 cm~1! and a strong C=0 stretch around 1710-1760 cm~1.[2] Conjugation, as in
(E)-2-propylpent-2-enoic acid, will lower the C=0 stretching frequency.[2]
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic
solvent (e.g., methanol, acetonitrile).[9] The concentration should be in the range of 10-100
micrograms per mL.[9]

e Instrumentation: A mass spectrometer with an appropriate ionization source, such as
electrospray ionization (ESI) or electron ionization (EI), is used.[9][10]

o Data Acquisition:

o

Introduce the sample into the mass spectrometer.

o The instrument ionizes the molecules and separates the resulting ions based on their
mass-to-charge ratio (m/z).[10]

o The molecular ion peak will correspond to the molecular weight of the compound. For
(E)-2-propylpent-2-enoic acid, this is 142.20 g/mol .[11]

o Fragmentation patterns can provide information about the structure of the molecule.
Carboxylic acids often show a characteristic loss of the hydroxyl group (-OH) and the
carboxyl group (-COOH).[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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